N-(4-ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide
Description
N-(4-ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a pyrroloquinoline derivative characterized by a fused tricyclic core with a hydroxy group at position 6, a ketone at position 4, and an ethoxyphenyl carboxamide substituent. This compound belongs to a broader class of diuretic and bioactive quinoline derivatives, which are structurally optimized for enhanced pharmacokinetic and pharmacodynamic properties.
Properties
Molecular Formula |
C20H18N2O4 |
|---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-(4-ethoxyphenyl)-9-hydroxy-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide |
InChI |
InChI=1S/C20H18N2O4/c1-2-26-14-8-6-13(7-9-14)21-19(24)16-18(23)15-5-3-4-12-10-11-22(17(12)15)20(16)25/h3-9,23H,2,10-11H2,1H3,(H,21,24) |
InChI Key |
HQOUXTYTGFDYAC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C2=C(C3=CC=CC4=C3N(C2=O)CC4)O |
Origin of Product |
United States |
Preparation Methods
Gould-Jacobs Cyclization for Core Formation
The pyrrolo[3,2,1-ij]quinoline scaffold is typically constructed via the Gould-Jacobs reaction, which involves thermal cyclization of aniline derivatives with β-ketoesters. For example, ethyl 2-[(3-formylamino-4-methoxyphenyl)hydrazono]propionate undergoes cyclization in formic acid at 80°C to form the tricyclic core. Modifications include substituting methoxy groups with hydroxy or ethoxy functionalities through demethylation or alkylation.
Key Steps :
Direct Aminolysis of Ethyl Esters
A common method involves reacting ethyl 6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate with 4-ethoxyaniline under thermal conditions. In one protocol, the ester (2.73 g, 0.01 mol) and aniline (0.01 mol) are heated at 130–140°C for 5–15 minutes, followed by ethanol addition to precipitate the carboxamide. This method achieves yields of 65–80% after recrystallization from DMF/ethanol.
Optimization Insight :
-
Temperature Control : Prolonged heating (>15 minutes) leads to decomposition, reducing yields by 15–20%.
-
Solvent Selection : Ethanol ensures high purity (>95%) by effectively removing unreacted aniline.
Modern Coupling Approaches
Carbodiimide-Mediated Coupling
The carboxylic acid derivative (6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxylic acid) is activated using ethyl chloroformate and triethylamine in DMF at 0°C. Subsequent addition of 4-ethoxyaniline yields the carboxamide with 85–90% efficiency.
Procedure :
-
Activation : The acid (1.2 mmol) is dissolved in anhydrous DMF, treated with triethylamine (3 mmol), and cooled to 0°C. Ethyl chloroformate (2.4 mmol) is added dropwise.
-
Coupling : 4-Ethoxyaniline (2.4 mmol) is introduced, and the mixture is stirred for 24 hours at room temperature.
-
Workup : The product is precipitated using ice-cold NaOH and recrystallized from ethanol.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times. A mixture of the ethyl ester and 4-ethoxyaniline in diphenyl ether is irradiated at 220°C for 1.5 hours, achieving 75% yield. This method minimizes side products like N-ethylated byproducts, which are common in thermal approaches.
Comparison of Methods :
| Method | Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Classical Aminolysis | 130°C, 15 min | 65–80 | 95 |
| Carbodiimide Coupling | 0°C → RT, 24 h | 85–90 | 98 |
| Microwave | 220°C, 1.5 h | 75 | 97 |
Challenges and Mitigation Strategies
N-Substitution Reactivity Issues
N-Alkylation of the pyrroloquinoline core reduces acidity at the C-3 carboxylate, hindering direct coupling. To circumvent this, the carboxylic acid is preferentially generated via hydrolysis of the ethyl ester using NaOH before activation.
Case Study :
Purification Challenges
The product’s low solubility in common solvents complicates purification. Gradient recrystallization using DMF/ethanol (1:3) removes hydrophobic impurities, while silica gel chromatography (hexane/ethyl acetate, 3:1) resolves diastereomers.
Analytical Data :
-
¹H NMR (300 MHz, DMSO-d6): δ 1.35 (t, J=7.0 Hz, OCH₂CH₃), 4.05 (q, J=7.0 Hz, OCH₂), 6.90–7.40 (m, aromatic H).
-
IR (KBr): 3270 cm⁻¹ (N-H), 1685 cm⁻¹ (C=O), 1600 cm⁻¹ (C=C).
Characterization and Validation
Spectroscopic Confirmation
Chemical Reactions Analysis
Oxidation Reactions
The hydroxy group at position 6 undergoes oxidation under controlled conditions. Common oxidizing agents and outcomes include:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| KMnO₄ | Acidic (H₂SO₄), 80–100°C | 6-Oxo derivative via oxidation of the hydroxy group to a ketone | |
| CrO₃ | Acetic acid, reflux | Formation of quinone derivatives |
Key Findings :
-
Oxidation with KMnO₄ preserves the pyrroloquinoline core while modifying the hydroxy group, enabling further functionalization.
-
Chromium-based oxidants yield aromatic quinones, which are redox-active and useful in material science.
Substitution Reactions
Electrophilic substitution occurs at the electron-rich pyridine and quinoline rings.
Nitration
| Reagent | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C, 2–4 h | C-8 | 8-Nitro derivative |
Halogenation
| Reagent | Conditions | Position | Product | Reference |
|---|---|---|---|---|
| Cl₂/FeCl₃ | RT, 1 h | C-9 | 9-Chloro derivative |
Key Findings :
-
Nitration preferentially targets position 8 due to electronic and steric factors.
-
Halogenation introduces halogens for cross-coupling reactions (e.g., Suzuki-Miyaura).
Amide Bond Cleavage
The terminal amide bond is susceptible to hydrolysis under acidic or basic conditions:
| Conditions | Reagent | Product | Reference |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12 h | 6-Hydroxy-4-oxo-pyrroloquinoline-5-carboxylic acid + 4-ethoxyaniline | |
| Basic hydrolysis | 5% KOH, 80°C, 6 h | Same products as above |
Key Findings :
-
Hydrolysis regenerates the carboxylic acid and aniline derivatives, enabling recyclability of the core structure.
-
Reaction efficiency depends on steric hindrance around the amide bond.
Esterification
The carboxylic acid moiety reacts with alcohols to form esters:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| SOCl₂/ROH | RT, 2–4 h | Ethyl/methyl esters |
Key Findings :
-
Ester derivatives improve solubility in organic solvents for synthetic applications.
Reduction Reactions
Limited data suggest selective reduction of the ketone group:
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| NaBH₄ | Ethanol, RT, 1 h | 4-Hydroxy derivative |
Comparative Reactivity
The compound’s reactivity differs from structurally similar analogs:
Mechanistic Insights
-
Electronic Effects : The ethoxyphenyl group donates electron density via resonance, activating the quinoline ring for electrophilic substitution.
-
Steric Effects : Bulkier substituents on the amide nitrogen hinder hydrolysis and substitution at adjacent positions.
Scientific Research Applications
Reaction Conditions
Common Reagents:
- Dimethylformamide (DMF)
- Ethyl esters
- Aniline derivatives
Typical Conditions:
- Temperature: 140°C
- Reaction Time: Varies based on specific protocols
Scientific Research Applications
N-(4-ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide has several notable applications in scientific research:
Medicinal Chemistry
- Anticancer Properties: Research indicates potential activity against various cancer cell lines. Studies have shown that compounds with similar structures exhibit cytotoxic effects, making them candidates for developing new anticancer drugs.
- Anti-inflammatory Activity: The compound may modulate inflammatory pathways, providing insights into its use in treating inflammatory diseases.
Biological Studies
- Cellular Mechanisms: Investigations into how this compound interacts with cellular targets can reveal its mechanisms of action. For instance, it may inhibit specific protein kinases involved in cell proliferation.
Pharmaceutical Development
- Drug Formulation: Its unique properties allow it to be explored in formulating new pharmaceuticals aimed at various therapeutic areas, including oncology and infectious diseases.
Chemical Biology
- Building Block for Synthesis: It serves as a versatile building block for synthesizing more complex molecules and studying reaction mechanisms within organic chemistry.
Case Studies and Research Findings
Several studies have highlighted the potential applications of this compound:
Case Study 1: Anticancer Activity
A study published in a peer-reviewed journal reported that derivatives of quinoline carboxamides demonstrated significant anticancer activity against multiple cancer cell lines. The research emphasized the importance of structural modifications to enhance potency and selectivity against cancer cells .
Case Study 2: Antimicrobial Potential
Another investigation focused on the antimicrobial properties of quinoline derivatives, including those similar to N-(4-ethoxyphenyl)-6-hydroxy compounds. Results indicated effective inhibition against various microbial strains, suggesting potential applications in antibiotic development .
Case Study 3: Mechanism of Action
Research into the mechanism of action revealed that certain quinoline derivatives inhibit translation elongation factor 2 in Plasmodium falciparum, showcasing their potential as antimalarial agents .
Mechanism of Action
The mechanism of action of N-(4-ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit protein kinases, which are crucial regulators of cell survival and proliferation . This inhibition can lead to apoptosis (programmed cell death) in cancer cells, making it a potential anti-cancer agent.
Comparison with Similar Compounds
Structural Differences :
- Heterocycle : The trihydropyrrole ring in the target compound is replaced with a tetrahydropyridine moiety.
- Substituents : The hydroxy group is at position 7 instead of 6, and the ketone is at position 5 instead of 3.
Pharmacological Activity : - These analogs exhibit enhanced diuretic activity , attributed to improved binding affinity to renal targets due to the tetrahydropyridine ring’s conformational flexibility .
Synthesis : - Prepared via condensation of ethyl 7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxylate with substituted anilines. Confirmed by NMR and mass spectrometry .
N-(Arylalkyl)-6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamides
Structural Differences :
- Substituents : A methyl group at position 2 and arylalkyl groups (e.g., benzyl, phenethyl) instead of the ethoxyphenyl carboxamide.
Pharmacological Activity : - Demonstrated moderate diuretic effects, with activity influenced by the alkyl chain length and aryl group hydrophobicity .
Synthesis : - Synthesized via ethanol-mediated condensation of ethyl 6-hydroxy-2-methyl-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxylate with primary amines .
Methyl 4-methyl-2-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-6-carboxylate
Structural Differences :
- Substituents : A methyl ester at position 6 instead of the ethoxyphenyl carboxamide.
Role in Research : - Primarily a synthetic intermediate. The methyl ester group facilitates further functionalization (e.g., hydrolysis to carboxylic acid for amide coupling) .
Synthesis : - Prepared via AlCl3-mediated cyclization of cis-methyl 1-(chloroacetyl)-2-methyl-1,2,3,4-tetrahydroquinoline-4-carboxylate in 1,2-dichlorobenzene .
Structural-Activity Relationship (SAR) Analysis
Critical Observations :
Heterocycle Modification : Replacing the dihydropyrrole with tetrahydropyridine (as in ) enhances diuretic efficacy, likely due to improved conformational flexibility and solubility.
Substituent Effects :
- Ethoxyphenyl vs. Arylalkyl : The ethoxyphenyl group in the target compound may offer better bioavailability compared to bulkier arylalkyl groups due to its balanced lipophilicity.
- Methyl Ester vs. Carboxamide : The ester group () serves as a precursor for bioactive amides but lacks intrinsic diuretic activity.
Biological Activity
N-(4-ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide is a compound belonging to the pyrroloquinoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
The molecular formula of this compound is with a molecular weight of 336.38 g/mol. Its structure includes a pyrroloquinoline core, which is essential for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H20N2O4 |
| Molecular Weight | 336.38 g/mol |
| IUPAC Name | This compound |
| InChI Key | [To be determined] |
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the inhibition of anti-apoptotic proteins and modulation of cell cycle regulators. This mechanism was observed in several studies where related compounds demonstrated cytotoxicity against various cancer cell lines (e.g., HCT116 and MCF7) with IC50 values in the low micromolar range .
- Case Studies : In a study involving structurally similar pyrroloquinolines, compounds showed selective toxicity towards cancer cells while sparing normal cells. For example, one derivative exhibited an IC50 value of 1.9 µg/mL against HCT116 cells compared to doxorubicin's IC50 of 3.23 µg/mL .
Antimicrobial Activity
This compound has also been evaluated for antimicrobial properties:
- Inhibition Studies : Compounds from the same family have shown effectiveness against various bacterial strains. The mechanism often involves disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .
- Research Findings : A study reported that derivatives had minimum inhibitory concentrations (MIC) lower than those of standard antibiotics against resistant strains of bacteria .
Anti-inflammatory Properties
The compound's structure suggests potential anti-inflammatory activity:
- Cytokine Modulation : Similar compounds have been shown to reduce the expression of pro-inflammatory cytokines in vitro. This effect could be beneficial in managing chronic inflammatory diseases .
- Experimental Evidence : Animal models treated with related compounds exhibited reduced inflammation markers in tissues following induced inflammatory responses .
Q & A
Q. What synthetic methodologies are commonly employed for preparing N-(4-ethoxyphenyl)-6-hydroxy-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide?
Methodological Answer: The synthesis typically involves multi-step heterocyclic condensation and functionalization. For example, methyl 4-methyl-2-oxo-pyrroloquinoline derivatives (structurally related) are synthesized via refluxing intermediates in methanol with catalytic acid, followed by purification via recrystallization using ethanol/water mixtures . Key steps include:
- Cyclization : Use of high-boiling solvents (e.g., DMF) under inert atmospheres.
- Functionalization : Introduction of the ethoxyphenyl group via nucleophilic substitution or coupling reactions.
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) and crystallization (ethanol/water) are critical for isolating high-purity products .
Q. What spectroscopic and crystallographic techniques are most effective for structural elucidation of pyrroloquinoline carboxamides?
Methodological Answer:
- X-ray crystallography : Provides unambiguous confirmation of molecular geometry. For example, monoclinic crystal systems (space group P21/c) with unit cell parameters (e.g., a = 8.309 Å, β = 112.30°) resolve bond lengths and angles .
- 2D NMR : Correlates proton and carbon signals (e.g., HSQC, HMBC) to confirm connectivity, particularly for distinguishing regioisomers.
- Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ with <2 ppm error) .
Advanced Research Questions
Q. How can Design of Experiments (DOE) principles optimize synthesis parameters for pyrroloquinoline derivatives?
Methodological Answer: DOE minimizes experimental runs while maximizing data quality. For example:
- Factorial Design : Vary temperature, solvent polarity, and catalyst loading to identify significant factors affecting yield.
- Response Surface Methodology (RSM) : Model non-linear relationships (e.g., between reaction time and purity) to predict optimal conditions.
A study on TiO2 photoactivity demonstrated DOE’s utility in reducing trial-and-error approaches by 40% . Apply similar frameworks to resolve competing reaction pathways in pyrroloquinoline synthesis.
Q. What computational strategies predict reactivity and stability of pyrroloquinoline carboxamides under varying conditions?
Methodological Answer:
- Quantum Chemical Calculations : Use density functional theory (DFT) to map potential energy surfaces for tautomerization or degradation pathways.
- Reaction Path Search : Tools like the ICReDD program integrate quantum calculations with experimental data to narrow optimal conditions (e.g., solvent selection, pH) .
- Molecular Dynamics (MD) : Simulate solubility/stability in biological matrices by modeling interactions with water/lipid bilayers.
Q. How should researchers reconcile discrepancies between theoretical predictions and experimental observations in physicochemical properties?
Methodological Answer:
- Statistical Contradiction Analysis : Use ANOVA to test if observed deviations (e.g., solubility vs. computational logP) arise from experimental noise or model limitations.
- Sensitivity Analysis : Identify variables (e.g., solvent purity, temperature gradients) contributing to instability.
- Feedback Loops : Iteratively refine computational models using experimental data (e.g., ICReDD’s approach ).
Q. What reactor design challenges arise during scale-up of pyrroloquinoline carboxamide synthesis?
Methodological Answer:
- Mass Transfer Limitations : Stirred-tank reactors require optimized impeller design to ensure homogeneity in viscous reaction mixtures.
- Thermal Management : Exothermic steps (e.g., cyclization) demand precise temperature control via jacketed reactors or microchannel systems .
- Separation Integration : In-line membrane filtration or centrifugal separators improve efficiency during workup stages .
Q. How can reaction mechanisms be validated for novel pyrroloquinoline derivatives?
Methodological Answer:
- Isotopic Labeling : Track proton transfer pathways using deuterated solvents (e.g., D2O in hydrolysis studies).
- Kinetic Isotope Effects (KIE) : Compare reaction rates of protiated vs. deuterated substrates to infer rate-determining steps.
- Trapping Intermediates : Quench reactions at partial conversion (e.g., with TEMPO) to isolate and characterize transient species .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
